2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound has been utilized in synthesizing various derivatives with potential antibacterial properties. For instance, its structural similarity to compounds synthesized for antibacterial activity, like the creation of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, illustrates its potential in medicinal chemistry (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Structural Studies and Synthesis Techniques
The compound has been a subject of structural studies, which aids in understanding its molecular characteristics and potential applications. For example, studies on acetic acid derivatives, closely related to this compound, have been carried out to determine their crystal structure, which is crucial for pharmaceutical development (Wei, Hui-qin, Zeng, Run-sheng, Wu, Gui-ping, Wang, Bao-an, & Zou, Jian-ping, 2006).
Marine Fungus Derivatives
Research into marine fungi has led to the discovery of new compounds, including derivatives of this compound. These findings are significant for developing new drugs and understanding marine biodiversity (Hong-Hua Wu, Tian, Feng, Zhi-Feng Li, Qi-hui Zhang, & Pei, 2010).
Novel Synthesis Approaches
Innovative synthesis methods involving this compound or its derivatives have been explored. These methods aim to improve yields, reduce reaction times, and enhance the overall efficiency of the synthesis process (Zhang Guo-fu, 2012).
Development of Inhibitors
The structure of this compound is crucial in the development of enzyme inhibitors, which are essential in creating therapeutic agents for various diseases (Laufer, Tries, Augustin, & Dannhardt, 1994).
Anticancer Activity
Compounds structurally similar to 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid have been synthesized and tested for anticancer activity, indicating its potential use in cancer research (Avula, Karthik, Sunitha, & Reddy, 2019).
Mechanism of Action
Biochemical Pathways
It’s known that tetrahydropyran derivatives are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are commonly used as protecting groups . This suggests that the compound may interact with biochemical pathways involving alcohols.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)oxan-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYTIBGGACJOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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